HIF-2alpha-IN-1
Overview
Description
HIF-2alpha-IN-1 is a small molecule inhibitor specifically targeting hypoxia-inducible factor 2 alpha (HIF-2alpha). Hypoxia-inducible factors are transcription factors that play a crucial role in cellular response to low oxygen levels (hypoxia). HIF-2alpha is involved in the regulation of genes associated with angiogenesis, erythropoiesis, glycolysis, and tumor growth. Overexpression of HIF-2alpha is often observed in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIF-2alpha-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
HIF-2alpha-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and therapeutic potential.
Scientific Research Applications
HIF-2alpha-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HIF-2alpha in various chemical pathways and reactions.
Biology: Employed in cellular and molecular biology research to investigate the effects of HIF-2alpha inhibition on cellular processes such as angiogenesis and metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers characterized by overexpression of HIF-2alpha. Clinical trials are ongoing to evaluate its efficacy and safety in cancer patients.
Industry: Utilized in the development of new drugs targeting hypoxia-inducible factors, contributing to the advancement of cancer therapeutics.
Mechanism of Action
HIF-2alpha-IN-1 exerts its effects by binding to and inhibiting the activity of HIF-2alpha. This inhibition prevents the heterodimerization of HIF-2alpha with its beta subunit, thereby blocking the transcriptional activation of HIF-2alpha target genes. The molecular targets and pathways involved include the vascular endothelial growth factor (VEGF) pathway, glycolytic enzymes, and cell cycle regulators .
Comparison with Similar Compounds
Similar Compounds
HIF-1alpha inhibitors: Target HIF-1alpha, another hypoxia-inducible factor with similar but distinct roles compared to HIF-2alpha.
Belzutifan (MK-6482): A small molecule inhibitor of HIF-2alpha with potential antineoplastic activity.
Uniqueness
HIF-2alpha-IN-1 is unique in its specificity for HIF-2alpha, allowing for targeted inhibition of this transcription factor without affecting HIF-1alpha. This specificity reduces potential off-target effects and enhances the therapeutic potential of the compound in treating cancers driven by HIF-2alpha overexpression .
Properties
IUPAC Name |
3-[[(3R)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F5NO4S/c17-8-3-7(6-22)4-9(5-8)26-10-1-2-11-13(12(10)15(18)19)14(23)16(20,21)27(11,24)25/h1-5,14-15,23H/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDKYXAZAPXCKQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C([C@H](C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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